Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate

Medicinal Chemistry Scaffold Diversity Spirocyclic Compounds

This Boc-protected spirocyclic intermediate features a rigid 6-azaspiro[2.5]octane core validated in GLP-1 receptor agonist and M4 muscarinic antagonist programs. The orthogonal Boc protection enables versatile late-stage functionalization, while the spirocyclic scaffold introduces three-dimensional complexity critical for improving target selectivity and binding affinity. Supplied at ≥98% purity, it serves as a reliable reference standard for analytical method development. Ideal for medicinal chemistry libraries seeking conformational rigidity and enhanced SAR outcomes. Order now for expedited delivery and bulk pricing.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 1101840-74-7
Cat. No. B1375346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate
CAS1101840-74-7
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC2)C(=O)C1
InChIInChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-6-12(4-5-12)9(14)8-13/h4-8H2,1-3H3
InChIKeyUCGIBIIHRXRKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate (CAS 1101840-74-7) for Scientific Procurement: Properties, Classification, and Baseline Data


Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate (CAS 1101840-74-7, molecular formula C12H19NO3, MW 225.28 g/mol) is a heterocyclic spiro compound containing a piperidine ring fused to a cyclopropane ring [1]. It serves primarily as a Boc-protected synthetic intermediate or building block in medicinal chemistry [2]. The compound is characterized by its rigid spirocyclic core, which introduces three-dimensional complexity to molecular scaffolds [1]. Commercially, it is available in purities typically ranging from 95% to 98%+ [2].

Why tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate Cannot Be Substituted with Close Analogs: Procurement Implications


Substituting tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate with its des-Boc analog (e.g., 6-azaspiro[2.5]octan-4-one hydrochloride, CAS 1408076-12-9) or with alternative spirocyclic cores (e.g., 2-azaspiro[3.3]heptanes or 2-oxa-6-azaspiro[3.3]heptanes) introduces significant changes in synthetic utility and physicochemical properties. The Boc group is essential for orthogonal protection during multi-step synthesis [1]. Its absence in the des-Boc analog alters the nucleophilicity and basicity of the piperidine nitrogen, potentially leading to undesired side reactions or requiring different reaction conditions . Furthermore, replacing the 6-azaspiro[2.5]octane core with a different spirocyclic scaffold can alter the three-dimensional vector of substituents, which is critical for structure-activity relationship (SAR) studies and can dramatically impact target binding affinity and selectivity [2][3].

Procurement Evidence: Quantitative Differentiation of tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate


Rigidity and Three-Dimensionality of the Spiro[2.5]octane Core Compared to Monocyclic Piperidines

The 6-azaspiro[2.5]octane core introduces a rigid, three-dimensional conformation that can enhance target selectivity and improve pharmacokinetic properties compared to a flexible, monocyclic piperidine ring. In the development of M4 muscarinic acetylcholine receptor antagonists, the chiral 6-azaspiro[2.5]octane scaffold was critical for achieving high potency and selectivity, whereas simpler piperidine-based analogs often suffered from poor subtype selectivity [1]. The target compound, tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate, serves as a direct precursor to this validated core .

Medicinal Chemistry Scaffold Diversity Spirocyclic Compounds

Proven Utility as a Key Intermediate for Potent GLP-1 Receptor Agonists (e.g., Danuglipron Analogs)

The 6-azaspiro[2.5]octane core, which tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate is used to construct, has been validated as a key scaffold in the development of potent small-molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor. A series of 6-azaspiro[2.5]octane molecules was optimized to achieve potent GLP-1 receptor agonism, comparable to the clinical candidate danuglipron [1]. The target compound provides a direct entry point to synthesize these validated, biologically active scaffolds .

GLP-1 Agonists Diabetes Obesity Drug Discovery

Utility as a Key Precursor for Selective M4 Muscarinic Acetylcholine Receptor Antagonists

Chiral 6-azaspiro[2.5]octanes, for which this compound is a building block, have been developed into highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor (mAChR) [1]. This is a significant achievement as achieving subtype selectivity among the five mAChRs (M1-M5) is notoriously difficult. In contrast, many other small-molecule scaffolds often show poor selectivity or off-target activity at other muscarinic subtypes [1].

Neuroscience M4 mAChR Schizophrenia Dystonia

Orthogonal Boc Protection Enables Chemoselective Modifications vs. Unprotected 6-Azaspiro[2.5]octan-4-one Analogs

The tert-butyloxycarbonyl (Boc) group on this compound provides orthogonal protection of the secondary amine, enabling chemoselective reactions that are impossible with the unprotected analog (e.g., 6-azaspiro[2.5]octan-4-one hydrochloride) . The Boc group is stable under basic, nucleophilic, and some reductive conditions but is readily cleaved under mild acidic conditions [1].

Synthetic Methodology Protecting Groups Medicinal Chemistry

Bulk Availability and Defined Physicochemical Properties Facilitate Research Procurement

Tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate is commercially available from multiple vendors in quantities suitable for research (e.g., 100 mg to 25 g) and in defined purity (≥95% to 98%+) [1]. Its physicochemical properties, such as density (predicted ~1.14 g/cm³) and boiling point (predicted ~331.8 °C), are well-documented, facilitating safe handling and experimental planning .

Chemical Procurement Laboratory Reagents Supply Chain

Recommended Applications for tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate Based on Procurement Evidence


Synthesis of GLP-1 Receptor Agonist Lead Compounds

This compound is a recommended building block for medicinal chemistry programs focused on developing small-molecule GLP-1 receptor agonists for the treatment of type 2 diabetes and obesity. Its 6-azaspiro[2.5]octane core is a validated scaffold in this therapeutic area, as evidenced by its use in the optimization of potent agonists comparable to danuglipron [1]. The Boc-protected amine allows for versatile functionalization to explore SAR around the piperidine nitrogen [2].

Development of Selective M4 Muscarinic Acetylcholine Receptor Antagonists for CNS Disorders

The chiral 6-azaspiro[2.5]octane scaffold is a privileged structure for achieving high potency and selectivity at the M4 muscarinic acetylcholine receptor, a challenging target for CNS disorders such as schizophrenia and dystonia [1]. Procuring this compound enables the synthesis of a key intermediate for generating novel M4 antagonists, leveraging the established SAR that shows this core can confer >100-fold selectivity over other muscarinic subtypes [1].

Exploration of Novel Spirocyclic Scaffolds in Medicinal Chemistry

Beyond specific targets like GLP-1R or M4 mAChR, this compound is a valuable building block for general medicinal chemistry programs seeking to increase the three-dimensionality and conformational rigidity of their compound libraries. The spiro[2.5]octane core introduces a unique vector of substitution compared to monocyclic piperidines, which can enhance target selectivity and improve physicochemical properties [1]. The orthogonal Boc protection strategy provides synthetic flexibility for late-stage functionalization [2].

Internal Reference Standard and Method Development

Due to its commercial availability from multiple suppliers in defined purity (95-98%+), this compound can serve as a reliable reference standard for analytical method development, including HPLC, LC-MS, and NMR analysis of reaction mixtures and final products [1]. Its well-characterized physicochemical properties (density ~1.14 g/cm³, boiling point ~331.8 °C) [2] further support its use in establishing robust analytical procedures.

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